tert-Butyl 2-bromo-6,7-dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carboxylate
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Overview
Description
tert-Butyl 2-bromo-6,7-dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carboxylate: is a heterocyclic compound that belongs to the class of pyrazolopyrimidines. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core with a tert-butyl ester and a bromine substituent. It is of interest in various fields of research due to its potential biological activities and its utility as an intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-bromo-6,7-dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with β-ketoesters, followed by bromination and esterification reactions. The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of automated systems for precise control of reaction parameters can enhance the scalability of the process .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 2-bromo-6,7-dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the pyrazolopyrimidine core.
Oxidation Reactions: Oxidation can be used to introduce additional functional groups or to modify existing ones.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Conditions typically involve the use of polar aprotic solvents and elevated temperatures.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while reduction reactions can produce dehalogenated compounds .
Scientific Research Applications
tert-Butyl 2-bromo-6,7-dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carboxylate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound for drug development.
Mechanism of Action
The mechanism of action of tert-Butyl 2-bromo-6,7-dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carboxylate involves its interaction with specific molecular targets. The bromine atom and the pyrazolopyrimidine core play crucial roles in its reactivity and biological activity. The compound can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
- tert-Butyl 2-chloro-6,7-dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carboxylate
- tert-Butyl 2-fluoro-6,7-dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carboxylate
- tert-Butyl 2-iodo-6,7-dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carboxylate
Uniqueness: The uniqueness of tert-Butyl 2-bromo-6,7-dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carboxylate lies in its bromine substituent, which imparts distinct reactivity compared to its chloro, fluoro, and iodo analogs. The bromine atom provides a balance between reactivity and stability, making it a versatile intermediate for further chemical modifications .
Properties
IUPAC Name |
tert-butyl 2-bromo-6,7-dihydro-5H-pyrazolo[1,5-a]pyrimidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrN3O2/c1-11(2,3)17-10(16)14-5-4-6-15-9(14)7-8(12)13-15/h7H,4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYPNXBKDUUSUAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCN2C1=CC(=N2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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